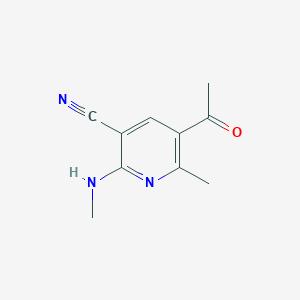

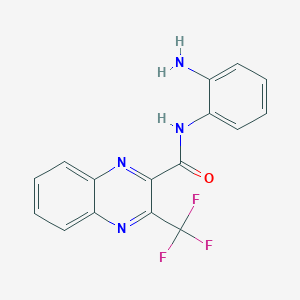

5-Acetyl-6-methyl-2-(methylamino)nicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of nicotinonitrile derivatives, including structures similar to 5-Acetyl-6-methyl-2-(methylamino)nicotinonitrile, often involves multi-step reactions. These reactions might include the condensation of acetylthiophenes or acetylfuran with aldehydes, followed by Michael addition reactions with malononitrile under specific conditions to yield substituted nicotinonitriles (Greiner‐Bechert & Otto, 1992). Another pathway involves the reaction of 3-anilinoenones with active methylene nitrile to form nicotinonitrile derivatives (Al-Omran et al., 2013).

Molecular Structure Analysis

The molecular structure of nicotinonitrile derivatives is characterized by spectroscopy and X-ray studies. These methods provide insights into the compound's crystalline structure and electronic configuration. For instance, studies have demonstrated the use of X-ray crystallography to elucidate the structure of synthesized nicotinonitrile compounds, confirming their expected molecular geometry (Soliman et al., 2017).

Chemical Reactions and Properties

Nicotinonitriles undergo various chemical reactions, including nucleophilic substitution and cycloaddition reactions. These reactions are essential for further functionalizing the nicotinonitrile core and developing new compounds with potential biological activities. The reactivity of the nicotinonitrile group allows for the synthesis of diverse derivatives with varied properties (Challa et al., 2021).

Physical Properties Analysis

The physical properties of nicotinonitrile derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are critical for determining the compound's suitability for different applications, including pharmaceuticals and materials science. Analysis of these properties is often conducted using spectroscopic methods and crystalline structure determination (Ahipa et al., 2014).

Chemical Properties Analysis

The chemical properties of nicotinonitriles, such as reactivity, stability, and pKa, play a crucial role in their chemical behavior and potential applications. Understanding these properties is essential for the design and synthesis of new compounds with desired activities and functions. Studies have focused on the synthesis and evaluation of nicotinonitriles to explore their chemical behavior and potential as intermediates in organic synthesis (Dyachenko, 2019).

Scientific Research Applications

Synthesis and Antiprotozoal Activity

5-Acetyl-6-methyl-2-(methylamino)nicotinonitrile has been used in the synthesis of antiprotozoal agents. Research demonstrates its effectiveness in creating compounds with significant in vitro and in vivo activity against Trypanosoma b.rhodesiense and P. falciparum, two causative agents of sleeping sickness and malaria, respectively. For instance, one study synthesized 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine, showing curative effects in a mouse model for T. b. r. at oral dosages as low as 5 mg/kg (Ismail et al., 2003).

Multi-Component Synthesis in Aqueous Medium

A novel method was developed for synthesizing 2-amino nicotinonitrile derivatives, including 5-Acetyl-6-methyl-2-(methylamino)nicotinonitrile, in an aqueous medium. This efficient single-pot strategy involves a multi-component reaction of arylaldehydes, methylketones, malononitrile, and ammonium acetate, using tetrabutyl ammonium bromide as a catalyst. This process highlights the compound's versatility in organic synthesis (Kurumurthy et al., 2015).

Synthesis of Deuterium-Labelled Compounds

5-Acetyl-6-methyl-2-(methylamino)nicotinonitrile has been utilized in the synthesis of deuterium-labelled compounds for medicinal chemistry. One study synthesized 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine-d4, a variant labeled with deuterium, which is often used in tracing and study of drug metabolism and pharmacokinetics (Ismail & Boykin, 2004).

Synthesis and Antioxidant Evaluation

Another application involves the synthesis of various nicotinonitriles, including 5-Acetyl-6-methyl-2-(methylamino)nicotinonitrile, and their evaluation as antioxidants. This shows the potential of this compound in contributing to the discovery of new antioxidant agents (Gouda et al., 2016).

properties

IUPAC Name |

5-acetyl-6-methyl-2-(methylamino)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-6-9(7(2)14)4-8(5-11)10(12-3)13-6/h4H,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYVQFKBKDSBRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)NC)C#N)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetyl-6-methyl-2-(methylamino)pyridine-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B2494017.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide](/img/structure/B2494020.png)

![5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2494029.png)

![3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2494030.png)